molecular formula C20H22FN5O2 B6457300 1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548975-15-9

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No. B6457300
CAS RN: 2548975-15-9
M. Wt: 383.4 g/mol
InChI Key: MYIHLQMGFVVPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and reagent in the synthesis of organic compounds, including pharmaceuticals . Imidazolidine-2,4-dione is a type of imidazolidinedione, which is a cyclic urea.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the piperidine ring . The imidazolidine-2,4-dione group could be introduced through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the imidazolidine-2,4-dione group would add additional complexity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the imidazolidine-2,4-dione group. The nitrogen atoms in these rings could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the compound being a base. Its solubility would depend on the specific substituents present on the rings .

Scientific Research Applications

Conclusion

Voriconazole’s multifaceted applications highlight its significance in clinical medicine, research, and veterinary practice. Its efficacy, safety profile, and availability in various formulations contribute to its widespread use. Researchers continue to explore new applications and optimize its therapeutic potential

properties

IUPAC Name

1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-2-16-18(21)19(23-13-22-16)24-10-8-14(9-11-24)25-12-17(27)26(20(25)28)15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIHLQMGFVVPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

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